molecular formula C7H10N4O3 B033105 Cymoxanil CAS No. 57966-95-7

Cymoxanil

Cat. No.: B033105
CAS No.: 57966-95-7
M. Wt: 198.18 g/mol
InChI Key: XERJKGMBORTKEO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cymoxanil is a fungicide that primarily targets Downy Mildew , a disease caused by oomycetes such as Plasmopara viticola and Phytophthora infestans . It is also known to inhibit the activity of dihydrofolate reductase (DHFR) , an enzyme involved in RNA synthesis .

Mode of Action

This compound interacts with its targets by disrupting RNA synthesis through the inhibition of DHFR . It is proposed that this compound blocks the interaction of cytochrome c with cytochrome c oxidase (C c O), hampering electron transfer and inhibiting C c O catalytic activity .

Biochemical Pathways

This compound affects the de novo purine biosynthesis and ribonucleoside synthesis pathways . These alterations are associated with perturbations in lipid-raft organization and inhibition of Pma1p, leading to a decrease in plasma membrane potential and intracellular acidification .

Pharmacokinetics

This compound is highly soluble in water and considered quite volatile . It has a low potential for leaching to groundwater and is non-persistent in soil and water systems .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of RNA synthesis, inhibition of cell growth, reduction in biomass production, and decrease in respiration rate . It also induces genome-wide alterations, particularly in membrane transporter systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is considered quite volatile and has a low potential for leaching to groundwater . It is non-persistent in soil and water systems, indicating that it may degrade or dissipate in these environments .

Biochemical Analysis

Biochemical Properties

Cymoxanil interacts with various biomolecules in its role as a fungicide. It has been found to disrupt RNA synthesis, potentially through the inhibition of the enzyme dihydrofolate reductase . This interaction with enzymes and other proteins is crucial to its function and effectiveness .

Cellular Effects

This compound has been observed to induce genome-wide alterations, particularly in membrane transporter systems . These alterations are associated with perturbations in lipid-raft organization and inhibition of Pma1p, leading to a decrease in plasma membrane potential and intracellular acidification . This suggests that this compound has a significant impact on cell function, including effects on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been suggested that this compound disrupts RNA biosynthesis by targeting the yeast dihydrofolate reductase (DHFR) enzyme Dfr1 . This interaction with DHFR leads to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects on cellular function. It has been found to be stable under certain conditions, but undergoes extensive and fast hydrolysis under others . The long-term effects of this compound on cellular function in in vitro or in vivo studies are still being explored .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been noted that this compound is moderately toxic to mammals and may cause adverse effects on reproduction/development

Metabolic Pathways

It is known that this compound exhibits high to very high mobility in soil, suggesting that it may interact with various enzymes or cofactors in the soil environment .

Transport and Distribution

This compound is highly soluble in water and considered quite volatile, suggesting that it can be easily transported and distributed within cells and tissues

Chemical Reactions Analysis

Types of Reactions: Cymoxanil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. It is sensitive to hydrolysis, especially under alkaline conditions, leading to the breakdown of the cyano and methoxyimino groups .

Common Reagents and Conditions:

    Hydrolysis: Occurs in the presence of water, especially at higher pH levels.

    Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

    Substitution: Involves the replacement of functional groups under specific conditions.

Major Products Formed: The primary products of this compound reactions include cyanoacetic acid derivatives and various substituted ureas, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness of Cymoxanil: this compound’s unique ability to inhibit DHFR and its dual protective and curative action make it a valuable tool in agricultural fungicide management. Its relatively low resistance development compared to other fungicides like metalaxyl further highlights its importance .

Properties

IUPAC Name

2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERJKGMBORTKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=O)C(=NOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032358
Record name Cymoxanil
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Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless odorless solid; [HSDB]
Record name Cymoxyanil
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Solubility

Hexane: 1.85; toluene: 5.29; acetonitrile: 57; ethyl acetate: 28; n-octanol: 1.43; methanol: 22.9 g/L; acetone: 62.4 g/L; methylene chloride: 133.0 (all in g/L at 20 °C), In water, 890 mg/L at 20 °C
Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010)
Record name CYMOXANIL
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Density

1.32 at 25 °C
Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010)
Record name CYMOXANIL
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Vapor Pressure

0.00000113 [mmHg], 1.13X10-6 mm Hg at 20 °C
Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010)
Record name Cymoxyanil
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010)
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Color/Form

Colorless crystals

CAS No.

57966-95-7
Record name Cymoxanil
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Record name Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-
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Record name Cymoxanil
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Record name 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide
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Record name CYMOXANIL
Source Hazardous Substances Data Bank (HSDB)
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Melting Point

160-161 °C, Peach color; mp: 159-160 °C /Technical/
Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010)
Record name CYMOXANIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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